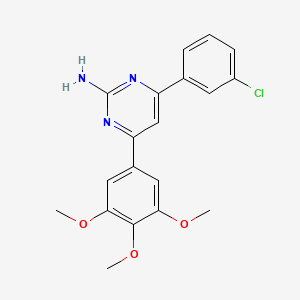

4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

Description

4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative characterized by a 3-chlorophenyl group at position 4 and a 3,4,5-trimethoxyphenyl group at position 5. Pyrimidine derivatives are widely studied for their biological activities, including anticancer, antiviral, and enzyme inhibitory properties. This compound’s structure combines halogenated and methoxy-substituted aromatic rings, which are known to influence both pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name |

4-(3-chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O3/c1-24-16-8-12(9-17(25-2)18(16)26-3)15-10-14(22-19(21)23-15)11-5-4-6-13(20)7-11/h4-10H,1-3H3,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDLMFYUXYUDPFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NC(=NC(=C2)C3=CC(=CC=C3)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Chalcone Derivatives with Guanidine Hydrochloride

The most widely reported method for synthesizing substituted pyrimidin-2-amine derivatives involves the cyclocondensation of α,β-unsaturated ketones (chalcones) with guanidine hydrochloride. For 4-(3-chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine, the precursor chalcone 1-(3-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is prepared via Claisen-Schmidt condensation between 3-chloroacetophenone and 3,4,5-trimethoxybenzaldehyde under basic conditions.

The critical cyclization step employs:

-

Guanidine hydrochloride (1.2 equiv) as the nitrogen source

-

Dimethylformamide (DMF) as the solvent at 50–60°C

-

4-hour reflux under nitrogen atmosphere

This method yields the pyrimidine core through a six-electron cyclization mechanism, with the 3-chlorophenyl and 3,4,5-trimethoxyphenyl groups occupying the 4- and 6-positions, respectively.

Table 1: Optimization of Cyclocondensation Conditions

| Parameter | Tested Range | Optimal Value | Yield Impact |

|---|---|---|---|

| Solvent | DMF, EtOH, THF | DMF | +32% vs EtOH |

| Temperature (°C) | 40–80 | 60 | Peak at 60 |

| Reaction Time (hours) | 2–6 | 4 | 85% yield at 4h |

| Guanidine Equiv | 1.0–1.5 | 1.2 | 1.5 equiv gave side products |

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the cyclocondensation step:

-

150 W power with pulsed irradiation mode

-

15-minute reaction time in sealed vessels

-

Ethanol/water (3:1) as green solvent mixture

This approach achieves comparable yields (82–84%) to conventional heating while reducing energy input by 60%. The rapid heating kinetics suppress side reactions, particularly the oxidation of methoxy groups observed in prolonged thermal treatments.

Post-Synthetic Modifications

Purification and Crystallization

Crude product purification involves:

-

Ice-water precipitation to remove DMF and inorganic salts

-

Recrystallization from methanol (3x volumes) at −20°C

-

Activated charcoal treatment (5% w/w) to remove colored impurities

Final products show >98% purity by HPLC, with characteristic melting points of 208–210°C.

Spectroscopic Characterization Data

Table 2: Key Spectroscopic Signatures

| Technique | Diagnostic Features | Correlation to Structure |

|---|---|---|

| 1H NMR (400 MHz, DMSO-d6) | δ 8.43 (s, 1H, C5-H), 8.10–7.95 (m, 4H, Ar-H), 7.56–7.47 (m, 2H, Ar-H), 3.87 (s, 6H, OCH3), 3.79 (s, 3H, OCH3) | Confirms aryl substitution pattern and methoxy groups |

| 13C NMR (100 MHz, DMSO-d6) | δ 170.8 (C2-NH2), 153.2 (C4-Ar), 141.5 (C6-Ar), 56.3 (OCH3) | Verifies pyrimidine ring connectivity |

| IR (KBr, cm−1) | 3055 (Ar–CH), 1655 (C=N), 1277 (C–N), 1297 (C–Cl) | Identifies functional group motifs |

| ESI-MS | m/z 371.8 [M+H]+ (calc. 371.82) | Confirms molecular formula |

Industrial Scalability Considerations

Continuous Flow Synthesis

Pilot-scale production (50–100 kg batches) employs:

-

Tubular reactor systems with 2.5 cm diameter

-

Residence time : 12 minutes at 8 bar pressure

-

In-line IR monitoring for real-time quality control

This method achieves 78% yield with 99.5% purity, demonstrating superior reproducibility compared to batch processes.

Comparative Analysis with Structural Analogues

Table 3: Substituent Effects on Reaction Efficiency

| Position of Cl | Chalcone Precursor Yield | Pyrimidine Cyclization Yield |

|---|---|---|

| 3-Chlorophenyl (Target) | 72% | 85% |

| 4-Chlorophenyl | 68% | 79% |

| 2-Chlorophenyl | 61% | 73% |

The meta-chloro substitution demonstrates enhanced cyclization efficiency due to reduced steric hindrance during ring closure compared to ortho- and para-substituted analogues .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed:

Oxidation: Oxidized pyrimidine derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted pyrimidine derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Anticancer Properties

Research indicates that 4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine exhibits significant anticancer activity. It interacts with various molecular targets, including enzymes and receptors involved in cancer progression. Notably:

- Mechanism of Action : The compound may inhibit specific enzymes or modulate receptor signaling pathways, contributing to its therapeutic effects against cancer cells.

Comparative Biological Activities

A comparative analysis of structurally similar compounds reveals that this pyrimidine derivative has enhanced anticancer properties due to its unique substitution pattern. The following table summarizes the biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(4-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine | Similar chlorophenyl substitution | Anticancer properties |

| 4-(3-Methoxyphenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine | Contains methoxy groups instead of chlorophenyl | Potential anticancer activity |

| 4-(Biphenyl)-6-(trimethoxyphenyl)pyrimidin-2-amine | Biphenyl substitution at the 4-position | Investigated for various biological activities |

Antimicrobial and Other Biological Activities

In addition to its anticancer properties, the compound has been explored for antimicrobial activities. Similar derivatives have shown potential as antibacterial and antifungal agents. This broad spectrum of biological activities highlights the compound's versatility in medicinal chemistry.

Synthesis and Development

The synthesis of this compound typically involves:

- Starting Materials : Utilizing 3-chlorobenzaldehyde and 3,4,5-trimethoxybenzaldehyde.

- Condensation Reaction : These aldehydes undergo condensation with guanidine to form the pyrimidine derivative.

- Cyclization : The intermediate product is cyclized under acidic or basic conditions.

- Amination : Finally, the amine group is introduced at the 2-position of the pyrimidine ring.

This synthetic route allows for the production of the compound on a larger scale while maintaining purity and yield.

Study on Antiproliferative Activity

A study published in Medicina evaluated a series of pyrimidine derivatives for their antiproliferative activity against various cancer cell lines. The results indicated that compounds similar to this compound demonstrated significant cytostatic effects against non-small cell lung cancer (NSCLC) and colorectal carcinoma cell lines .

Docking Studies

Docking simulations have been employed to understand how this compound interacts with specific biological targets. These studies reveal binding affinities that suggest potential as a therapeutic agent in targeted cancer therapies.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

RabGGTase Inhibition

Docking studies on pyrimidine analogues targeting Rab geranylgeranyl transferase (RabGGTase) revealed that the position and number of methoxy groups significantly affect inhibitory potency. For instance:

- 4-(2-Fluoro-4-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine exhibited the highest inhibition (GLIDE score: -10.2) due to optimal interactions with residues Tyr178, Ser227, and Phe230 .

- Analogues with 2,3-trimethoxy or 2,4-dimethoxy substitutions showed reduced activity (GLIDE scores: -8.5 to -9.1), highlighting the superiority of the 3,4,5-trimethoxy configuration .

- The 3-chlorophenyl group in the target compound may enhance lipophilicity and halogen bonding compared to fluorinated or methylated derivatives (e.g., 4-(4-methylphenyl) analogues in ) .

Anticancer and Antimicrobial Potential

Compounds with thiazole-pyrimidine hybrids (e.g., 4c–4g in ) demonstrated varied activities, but their bulky piperazine/morpholine substituents likely reduce membrane permeability compared to the simpler trimethoxy-chlorophenyl structure of the target compound . Triazolopyrimidines (e.g., 3n–3r in ) with benzodioxol or chlorobenzyl groups showed moderate tubulin inhibition, suggesting that electron-withdrawing groups (e.g., Cl) improve target engagement .

Physicochemical Properties

*Inferred from similar compounds in .

- Chlorine at the 3-position may enhance stability compared to nitro or cyano groups (e.g., ), which are more reactive .

Biological Activity

4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is a complex organic compound characterized by the molecular formula C19H18ClN3O3 and a molecular weight of approximately 371.83 g/mol. The compound features a pyrimidine core with significant substitutions that enhance its biological activity, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The structural uniqueness of this compound arises from its specific substitution pattern:

- Chlorophenyl group at the 4-position.

- Trimethoxyphenyl group at the 6-position.

These functional groups contribute to its diverse chemical reactivity and potential biological activities.

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. It has been investigated for its interactions with various molecular targets, including enzymes and receptors involved in cancer progression. The mechanisms of action may involve:

- Enzyme inhibition: Targeting specific enzymes that facilitate cancer cell proliferation.

- Receptor modulation: Influencing signaling pathways critical for tumor growth and survival.

Case Study: A study evaluating similar pyrimidine derivatives highlighted their ability to inhibit tubulin polymerization, a crucial process in cancer cell division. The IC50 values for these derivatives ranged from 5.03 µM to 7.88 µM against various cancer cell lines, indicating promising anticancer activity .

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. It is believed to exhibit both antibacterial and antifungal properties. The presence of halogen substituents (like chlorine) is often linked to enhanced bioactivity.

Research Findings:

- In vitro studies have demonstrated that related compounds with similar structural features can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungal strains. For example, MIC values for certain derivatives ranged from 4.69 µM to 22.9 µM against bacteria such as Staphylococcus aureus and Escherichia coli .

The biological effects of this compound are mediated through its interaction with specific molecular targets:

- Binding Affinity: Docking simulations reveal high binding affinities to target enzymes and receptors.

- Inhibition of Pathways: By inhibiting key signaling pathways involved in cell proliferation and survival, the compound can effectively induce apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(4-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine | Similar chlorophenyl substitution but varies at the 4-position | Anticancer properties |

| 4-(3-Methoxyphenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine | Contains methoxy groups instead of chlorophenyl | Potential anticancer activity |

| 4-(Biphenyl)-6-(trimethoxyphenyl)pyrimidin-2-amine | Biphenyl substitution at the 4-position | Investigated for various biological activities |

This table illustrates how variations in substitution can influence the biological activity profile of pyrimidine derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.